molecular formula C15H22O2 B1593200 2-Ethyl-2-adamantyl acrylate CAS No. 303186-14-3

2-Ethyl-2-adamantyl acrylate

Cat. No. B1593200
M. Wt: 234.33 g/mol
InChI Key: NLNVUFXLNHSIQH-UHFFFAOYSA-N
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Description

2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as 2-Ethyl-2-adamantyl acrylate, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .


Physical And Chemical Properties Analysis

2-Ethyl-2-adamantyl acrylate has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .

Scientific Research Applications

Polymer Synthesis and Modification

2-Ethyl-2-adamantyl acrylate plays a significant role in the synthesis of polymers. For example, tailor-made poly(methyl acrylate)s bearing an amino adamantyl group were prepared using atom transfer radical polymerization (ATRP) (Kavitha & Singha, 2009). This process involved the incorporation of an adamantyl group into the polymer, demonstrating its utility in creating polymers with specific properties.

Another study focused on synthesizing thermally stable vinyl polymers from adamantyl-containing acrylic derivatives, highlighting the impact of adamantyl groups on the thermal stability and flexibility of the resulting polymers (Otsu et al., 1991).

Supramolecular Chemistry

Adamantane derivatives have been synthesized through a one-pot reaction from ethyl 2,4-dioxocyclohexanecarboxylate using domino Michael reactions. This method exemplifies the versatility of adamantane derivatives in supramolecular chemistry (Takagi et al., 2005).

Photopolymerization

1-Adamantyl acrylate, synthesized by reacting 1-adamantanol with acryloyl chloride, was studied for its photopolymerization kinetics. This research demonstrates the utility of adamantyl acrylates in UV curing systems, significantly reducing polymerization shrinkage and enhancing thermal stability (Wang et al., 2012).

Optical Plastics

Poly(2-adamantyl vinyl ether)-based optical plastics have been developed, showcasing excellent thermal stability and desirable properties for optical applications, such as high transparency and refractive indices similar to conventional optical plastics (Namikoshi et al., 2014).

Lithography

2-Ethyl-2-adamantyl acrylate is significant in lithography, particularly in the synthesis of photoresist copolymers. The chemical composition of these copolymers influences their lithographic performance, showcasing the role of adamantyl acrylates in advanced material science (Momose et al., 2007).

High Temperature Resistant Polymers

Adamantyl groups in poly(meth)acrylates significantly increase the rate of polymerization, thermal stability, and glass transition temperature, underscoring their value in creating high-temperature resistant polymers (Kavitha & Singha, 2008).

Advanced Material Properties

The introduction of adamantyl sidegroups in materials such as solid-state fluorescent dyes has been found to enhance luminescence and thermal stability. This research highlights the potential for adamantyl acrylates in modifying the properties of organic materials for advanced applications (Krajcovic et al., 2016).

Host-Guest Chemistry

Studies on host-guest chemistry involving linked β-cyclodextrin trimers and adamantyl substituted poly(acrylate)s have shown significant effects on complexation constants and thermodynamic parameters. This research is crucial for understanding the interactions between adamantyl groups and other chemical entities in aqueous solutions (Nguyen et al., 2013).

Surface Wettability

The wettability of surfaces modified with poly(n-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate) has been controlled through the content of adamantane. This study underscores the impact of adamantyl acrylate on surface properties, which is essential in various applications like coatings and biomedical devices (Shi et al., 2013).

Radical Polymerization and Thermal Properties

Research on the polymerization of itaconates containing adamantyl ester groups has revealed high thermal stability of adamantyl-containing polyitaconates. These findings are significant for developing materials with enhanced thermal properties (Matsumoto et al., 1992).

Deprotection Reactions in Lithography

The sensitivity of deprotection reactions for acrylic polymers in lithography, particularly those containing adamantyl units, has been studied, providing insights into the design of photoresists with optimized performance (Matsuzawa et al., 1998).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Future Directions

Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

(2-ethyl-2-adamantyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNVUFXLNHSIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623136
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-adamantyl acrylate

CAS RN

303186-14-3
Record name 2-Ethyl-2-adamantyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303186-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

180 g of 2-Ethyl-2-adamantanol, 303 g of triethylamine and 500 g of methylisobutyl ketone were mixed by stirring at 40° C. While stirring, 136 g of acrylic acid chloride was added dropwise to the mixture. After completion of the dropwise addition, the mixture was stirred for three more hours. Then, extraction and distillation were conducted to obtain 2-ethyl-2-adamantyl acrylate at the yield of 80%.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YC Bae, GG Barclay, PJ Bolton… - Advances in Resist …, 2003 - spiedigitallibrary.org
… 2-Ethyl-2-adamantyl methacrylate (EAMA) and 2-ethyl-2-adamantyl acrylate (EADA) have been widely used due to their lower activation energy for deprotection. While 2-ethyl-2-…
Number of citations: 12 www.spiedigitallibrary.org
G Sinawang, Y Kobayashi, Y Zheng… - …, 2019 - ACS Publications
… Before bulk radical copolymerization, the 2-ethyl-2-adamantyl acrylate monomer (Ad) as a guest monomer was mixed and sonicated in acrylate monomers (EA, ethyl acrylate; BA, butyl …
Number of citations: 20 pubs.acs.org
Y Lee, K Hashimoto, H Fujishima… - Advances in Resist …, 2003 - spiedigitallibrary.org
… To the reaction mixture, EAAA (2-ethyl-2adamantyl acrylate) was added and stirred at 80C for 3 more days. The resulting solution was poured into a large excess ofmethanol and placed …
Number of citations: 2 www.spiedigitallibrary.org
G Sinawang, Y Kobayashi, M Osaki, Y Takashima… - RSC …, 2019 - pubs.rsc.org
… 2-Ethyl-2-adamantyl acrylate (Ad) was obtained from Osaka Organic Chemical Industry Ltd. 1,4-Butanediol diacrylate (BDA), acetic anhydride, and bromoethane were purchased from …
Number of citations: 8 pubs.rsc.org
G Sinawang, M Osaki, Y Takashima… - Chemical …, 2020 - pubs.rsc.org
… Peracetylated γ-CD monomer (PAcγCD) and 2-ethyl-2-adamantyl acrylate monomer were mixed in an acrylate monomer to form an inclusion complex. Then, polymerization was carried …
Number of citations: 111 pubs.rsc.org

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